Mecamylamine-d3 Hydrochloride

Descripción general

Descripción

Mecamylamine-d3 Hydrochloride is a deuterated form of Mecamylamine Hydrochloride, a secondary aliphatic amine. It is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. Initially introduced in the 1950s as an antihypertensive drug, it has since found applications in various research fields due to its ability to cross the blood-brain barrier .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mecamylamine-d3 Hydrochloride involves the deuteration of Mecamylamine. The process typically includes the following steps:

Deuteration: Mecamylamine is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Hydrochloride Formation: The deuterated Mecamylamine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Mecamylamine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides are employed under basic conditions.

Major Products:

Oxidation: N-oxides of Mecamylamine-d3.

Reduction: Secondary amines.

Substitution: Substituted Mecamylamine derivatives

Aplicaciones Científicas De Investigación

Mecamylamine-d3 Hydrochloride is widely used in scientific research due to its unique properties:

Chemistry: It serves as a reference standard in analytical chemistry for studying deuterium-labeled compounds.

Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.

Medicine: It is employed in research on hypertension and neuropsychiatric disorders.

Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery .

Mecanismo De Acción

Mecamylamine-d3 Hydrochloride acts as a ganglionic blocker by preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in a reduction of sympathetic tone, vasodilation, and reduced cardiac output, leading to its hypotensive effects. The compound primarily targets nicotinic acetylcholine receptors, particularly the α3β4 subtype .

Comparación Con Compuestos Similares

Mecamylamine Hydrochloride: The non-deuterated form, used similarly in research and medicine.

Hexamethonium: Another ganglionic blocker with similar antihypertensive properties.

Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.

Uniqueness: Mecamylamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways more effectively .

Actividad Biológica

Mecamylamine-d3 hydrochloride is a deuterated analog of mecamylamine, a well-known non-selective antagonist of nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention for its significant biological activity, particularly in neuropharmacology and therapeutic applications. This article delves into the biological activity of mecamylamine-d3, its pharmacological mechanisms, and its potential applications based on recent research findings.

Overview of this compound

Mecamylamine-d3 is characterized by its molecular formula and a molecular weight of approximately 206.77 g/mol. It acts primarily as a non-competitive antagonist at nAChRs, with notable effects on the α3β4 subtype, which is implicated in various neurological disorders and conditions related to cholinergic signaling dysregulation .

Mecamylamine-d3 exerts its biological effects by blocking the action of acetylcholine at nAChRs, thereby inhibiting postsynaptic receptor stimulation. This mechanism is crucial for its applications in treating conditions such as hypertension and smoking cessation:

- Ganglionic Blockade : Mecamylamine has historically been utilized as a ganglionic blocker in hypertension treatment, though it is now more commonly employed as a research tool .

- Neuropsychiatric Applications : The compound's antagonistic properties suggest potential therapeutic roles in managing conditions like depression and addiction .

Pharmacological Profile

Recent studies have highlighted the pharmacological profile of mecamylamine-d3, particularly its impacts on cognitive functions and neurophysiological parameters:

- Cognitive Effects : In a clinical trial involving healthy subjects, mecamylamine demonstrated a dose-dependent decline in cognitive performance, affecting tasks related to adaptive tracking and verbal learning. The peak concentration () observed was 64.5 ng/ml at 2.5 hours post-administration .

- Safety and Tolerability : All treatments involving mecamylamine were reported as safe and well-tolerated, with less sedation compared to other anticholinergic agents like scopolamine .

Smoking Cessation

Mecamylamine has shown promising results in aiding smoking cessation efforts. A study indicated that mecamylamine could reduce the rewarding effects of nicotine, making it a potential adjunct therapy for individuals attempting to quit smoking .

Neuropharmacological Studies

In neuropharmacological contexts, mecamylamine-d3 has been utilized to explore cholinergic signaling pathways. Its unique isotopic labeling allows for precise tracking in pharmacokinetic studies, enhancing our understanding of receptor interactions and drug metabolism .

Comparative Analysis with Other Compounds

The following table summarizes the structural characteristics and unique features of mecamylamine-d3 compared to other relevant compounds acting on nAChRs:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Mecamylamine | Non-selective nAChR antagonist | First introduced as an antihypertensive agent |

| Trimethaphan | Ganglionic blocker | Primarily used for hypertensive emergencies |

| Nicotine | Agonist | Activates nAChRs, contrasting with mecamylamine |

| Varenicline | Partial agonist | Used for smoking cessation; different mechanism |

Propiedades

IUPAC Name |

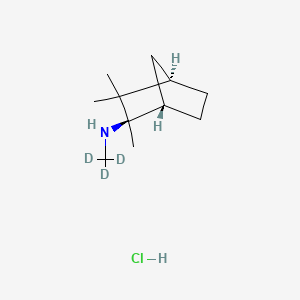

(1S,2R,4R)-2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1/i4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-HUGYAVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@]1([C@H]2CC[C@H](C2)C1(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857956 | |

| Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217625-71-2 | |

| Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.